molecular formula C13H23NO4 B13470065 Tert-butyl 1-(hydroxymethyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

Tert-butyl 1-(hydroxymethyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B13470065
M. Wt: 257.33 g/mol
InChI Key: ORJHKRTVYSANMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-(hydroxymethyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate: is a complex organic compound with a unique bicyclic structureThe compound’s molecular formula is C12H21NO3, and it has a molecular weight of 227.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 1-(hydroxymethyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the reaction of Di-tert-butyl dicarbonate with {3-azabicyclo[3.1.1]heptan-1-yl}methanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-(hydroxymethyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can produce different alcohol derivatives .

Scientific Research Applications

Chemistry: In chemistry, Tert-butyl 1-(hydroxymethyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers are exploring its use as a precursor for developing new drugs and therapeutic agents .

Medicine: In medicine, the compound is being investigated for its potential pharmacological properties. Its unique structure may offer advantages in drug design and development, particularly in targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of various chemical products. Its applications range from the synthesis of specialty chemicals to the development of new materials .

Mechanism of Action

The mechanism of action of Tert-butyl 1-(hydroxymethyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
  • {3-azabicyclo[3.1.1]heptan-1-yl}methanol
  • Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate

Comparison: Compared to these similar compounds, Tert-butyl 1-(hydroxymethyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate stands out due to its unique combination of functional groups.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 1-(hydroxymethyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C13H23NO4/c1-11(2,3)18-10(16)14-7-12(9-15)5-13(6-12,8-14)17-4/h15H,5-9H2,1-4H3

InChI Key

ORJHKRTVYSANMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)OC)CO

Origin of Product

United States

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